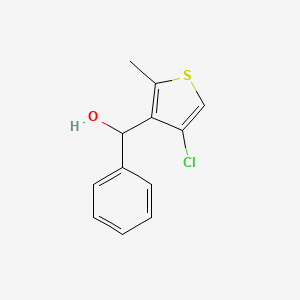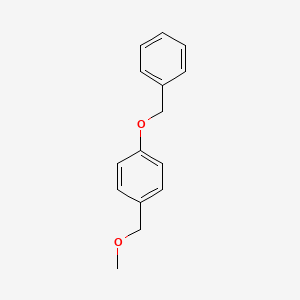
1,2-Di(adamantan-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(adamantan-1-yl)benzene is a unique organic compound characterized by the presence of two adamantane groups attached to a benzene ring. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and bulkiness. The incorporation of adamantane groups into the benzene ring imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(adamantan-1-yl)benzene typically involves the following steps:
Formation of Adamantyl Halide: Adamantane is first converted to adamantyl halide (e.g., adamantyl chloride) through halogenation reactions using reagents like chlorine or bromine.
Friedel-Crafts Alkylation: The adamantyl halide is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di(adamantan-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any oxidized derivatives back to the parent compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Regeneration of the parent compound.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
1,2-Di(adamantan-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its rigid structure makes it useful in studying steric effects and molecular interactions.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to the bioactive properties of adamantane derivatives.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and advanced polymers.
Mécanisme D'action
The mechanism of action of 1,2-Di(adamantan-1-yl)benzene is largely dependent on its chemical structure. The adamantane groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(adamantan-1-yl)benzene: Similar structure but with adamantane groups at different positions on the benzene ring.
1,4-Di(adamantan-1-yl)benzene: Another positional isomer with adamantane groups at the para positions.
Adamantyl-substituted naphthalenes: Compounds with adamantane groups attached to naphthalene instead of benzene.
Uniqueness
1,2-Di(adamantan-1-yl)benzene is unique due to the specific positioning of the adamantane groups, which can significantly influence its physical and chemical properties. The ortho-substitution pattern can lead to unique steric and electronic effects, making it distinct from its positional isomers and other adamantane derivatives.
Propriétés
Numéro CAS |
127973-14-2 |
|---|---|
Formule moléculaire |
C26H34 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-[2-(1-adamantyl)phenyl]adamantane |
InChI |
InChI=1S/C26H34/c1-2-4-24(26-14-20-8-21(15-26)10-22(9-20)16-26)23(3-1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2 |
Clé InChI |
DSISFFIKRUIPCD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4C56CC7CC(C5)CC(C7)C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)


![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)


